

The Discovery and Development of (R)-PF-06256142: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-PF-06256142	
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(R)-PF-06256142, also known as PF-6142, is a novel, potent, and selective non-catecholamine agonist of the dopamine D1 receptor. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and preclinical development. The information is intended for researchers, scientists, and drug development professionals interested in the advancement of novel dopaminergic therapies for neurological and psychiatric disorders.

Introduction and Rationale

The selective activation of the dopamine D1 receptor has long been a promising therapeutic strategy for cognitive impairments associated with conditions such as schizophrenia and Parkinson's disease.[1] However, the development of clinically viable D1 agonists has been hampered by the poor pharmacokinetic properties and rapid desensitization associated with traditional catecholamine-based compounds.[2] The discovery of **(R)-PF-06256142** represents a significant advancement in this field, offering a non-catecholamine scaffold with favorable drug-like properties, including oral bioavailability and central nervous system penetration.[2][3] This compound emerged from a focused effort to identify potent and selective D1 agonists with a reduced propensity for receptor desensitization, thereby offering the potential for sustained therapeutic effects.[2]

Discovery History: From High-Throughput Screening to Lead Optimization







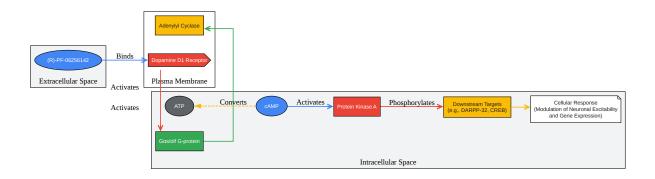
The journey to **(R)-PF-06256142** began with a high-throughput screening campaign that identified the initial non-catecholamine hit, PF-4211.[2][4] This compound, while modest in its activity, provided a novel chemical scaffold for further optimization. The subsequent hit-to-lead program focused on improving potency, selectivity, and pharmacokinetic properties.[2]

A key structural feature of this chemical series is a locked biaryl ring system, which results in atropisomerism.[2][4] Through systematic medicinal chemistry efforts, researchers explored the structure-activity relationships within this series, culminating in the identification of **(R)-PF-06256142** (atropisomer 31 in the discovery campaign) as a highly potent and selective D1 receptor agonist with a superior profile compared to its predecessors.[2]

Mechanism of Action

(R)-PF-06256142 is a selective orthosteric agonist of the dopamine D1 and D5 receptors.[1][2] Upon binding to the D1 receptor, a G-protein coupled receptor (GPCR), it initiates a canonical signaling cascade. The receptor couples to the G α s/olf G-protein, leading to the activation of adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). [1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the modulation of neuronal excitability and gene expression.[1] A key characteristic of (R)-PF-06256142 is its potential for functionally biased signaling, with studies suggesting it has reduced β -arrestin recruitment compared to traditional catecholamine agonists, which may contribute to its lower propensity for receptor desensitization.[3]





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Dopamine D1 Receptor Signaling Pathway

Preclinical Data In Vitro Pharmacology

The in vitro pharmacological profile of **(R)-PF-06256142** demonstrates its high potency and selectivity for the dopamine D1 receptor.



Parameter	Value	Species/Cell Line	Reference
D1 Receptor Binding Ki	12 nM	-	[2]
D1 Receptor EC50	33 nM	-	[2]
D5 Receptor Binding Ki	4.8 nM	-	[2]
D2 Receptor Binding Ki	>10,000 nM	-	[2]

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have shown that **(R)-PF-06256142** possesses favorable properties for in vivo use, including good oral bioavailability.

Parameter	Value	Species	Dose	Route	Reference
Oral Bioavailability	85%	Rat	5 mg/kg	PO	[2]
Terminal Half- life (t½)	2.3 h	Rat	5 mg/kg	IV	[2]

In Vivo Efficacy

(R)-PF-06256142 has demonstrated significant efficacy in various preclinical models, highlighting its potential to modulate locomotor activity and enhance cognitive function.



Experiment al Model	Species	Dose Range	Route	Key Findings	Reference
Locomotor Activity	Mouse	0.32 - 10 mg/kg	SC	Dose- dependent increase in locomotor activity, significant at 10 mg/kg. Effect blocked by D1 antagonist SCH-23390.	[1]
Ketamine- Induced Deficit in Radial Arm Maze	Rat	0.01 - 0.56 mg/kg	SC	Dose- dependently reversed ketamine- induced working memory deficits.	[1]
Ketamine- Induced Deficit in Spatial Delayed Recognition Task	Non-human Primate	0.0015 - 0.15 mg/kg	SC	Reversed ketamine- induced cognitive deficits.	[1]
Quantitative Electroencep halography (qEEG)	Rat	1.0 - 5.6 mg/kg	SC	Increased wakefulness and desynchroniz ed EEG, indicative of enhanced	[1]



cortical arousal.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Locomotor Activity Assay

Objective: To assess the effect of **(R)-PF-06256142** on spontaneous locomotor activity in mice.

Methodology:

- Animals: Male CD-1 or C57BL/6J mice are used.[1]
- Apparatus: Standard locomotor activity chambers equipped with infrared photobeams to detect movement.
- Procedure:
 - Mice are habituated to the activity chambers for at least 60 minutes before dosing.
 - (R)-PF-06256142 or vehicle is administered subcutaneously (SC).
 - For antagonist studies, the D1 antagonist SCH-23390 is administered 30 minutes prior to
 (R)-PF-06256142.[1]
 - Locomotor activity (e.g., horizontal beam breaks) is recorded for a period of 120 minutes post-dose.[1]
- Data Analysis: Total beam breaks or distance traveled are analyzed using ANOVA, followed by post-hoc tests for multiple comparisons.

Radial Arm Maze Task

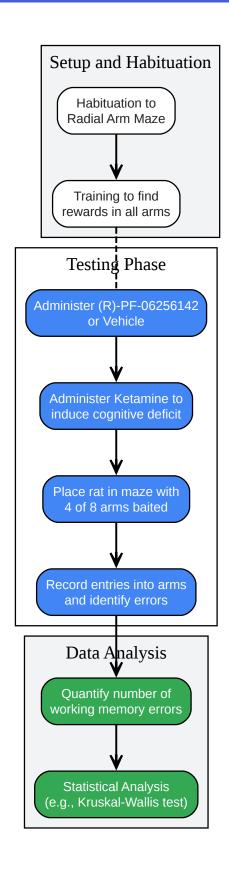
Objective: To evaluate the effect of **(R)-PF-06256142** on working memory in a rat model of cognitive deficit induced by ketamine.



Methodology:

- Animals: Male Sprague-Dawley rats are used.
- Apparatus: An eight-arm radial maze with automated guillotine doors and food rewards (e.g., sucrose pellets) at the end of each arm.
- Procedure:
 - Habituation and Training: Rats are first habituated to the maze and trained to find rewards in all eight arms.
 - Testing:
 - A working memory deficit is induced by the administration of the NMDA receptor antagonist ketamine.
 - **(R)-PF-06256142** or vehicle is administered prior to ketamine.
 - Each trial begins with four randomly selected arms being baited. The rat is placed in the center of the maze and allowed to explore until all four rewards are consumed or a set time has elapsed.
 - An error is defined as re-entry into an already visited arm (a working memory error) or entry into an unbaited arm.
- Data Analysis: The number of errors is recorded and analyzed using non-parametric tests such as the Kruskal-Wallis test, followed by Dunn's multiple comparisons test.[1]





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Radial Arm Maze Experimental Workflow



Clinical Development Status

While preclinical data for **(R)-PF-06256142** are robust, publicly available information on its clinical development is limited. However, other non-catecholamine D1/D5 agonists from the same chemical series, such as PF-06649751 and PF-06669571, have progressed to Phase I and Phase II clinical trials for Parkinson's disease.[5][6] These studies have demonstrated that this class of compounds is generally safe and well-tolerated in humans, and have shown promising signals of efficacy in improving motor symptoms.[5][6] The findings from these related compounds support the continued investigation of **(R)-PF-06256142** and other selective D1 agonists for neurological and psychiatric disorders.

Conclusion

(R)-PF-06256142 is a promising novel dopamine D1 receptor agonist that has overcome many of the limitations of earlier catecholamine-based compounds. Its discovery and preclinical development have demonstrated a favorable profile, including high potency, selectivity, oral bioavailability, and efficacy in models of cognitive function. The progression of related compounds into clinical trials underscores the therapeutic potential of this class of non-catecholamine D1 agonists. Further investigation is warranted to fully elucidate the clinical utility of (R)-PF-06256142 in treating cognitive deficits in schizophrenia, Parkinson's disease, and other CNS disorders.

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